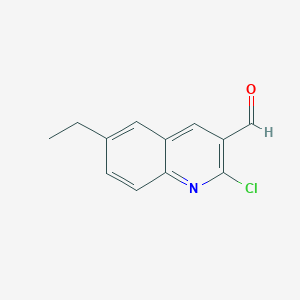

2-Chloro-6-ethylquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-2-8-3-4-11-9(5-8)6-10(7-15)12(13)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEZPJQSBFVYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389693 | |

| Record name | 2-chloro-6-ethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-07-2 | |

| Record name | 2-chloro-6-ethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 436088-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Ethylquinoline 3 Carbaldehyde

Reactivity of the C2-Chlorine Atom

The chlorine atom at the C2 position of the quinoline (B57606) ring is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the introduction of a wide variety of substituents at this position.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for the C2-chlorine atom. The electron-withdrawing nature of the quinoline nitrogen and the adjacent formyl group activates the C2 position, facilitating the displacement of the chloride ion by various nucleophiles. rsc.org

The C2-chlorine can be readily displaced by both cyclic and acyclic secondary amines as well as primary aromatic amines. For instance, reactions with morpholine (B109124) or N-methylpiperazine in the presence of a base like potassium carbonate lead to the formation of the corresponding 2-(morpholino)quinoline-3-carbaldehyde or 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. rsc.orgnih.gov Similarly, reactions with substituted anilines, such as 4-nitroaniline, proceed in solvents like methanol (B129727) with a catalytic amount of acetic acid to yield the corresponding 2-(arylamino)quinoline-3-carbaldehydes. chemijournal.com The kinetics of these reactions, for example with piperidine, have been studied, highlighting the high reactivity of the 2-chloro position. researchgate.net

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-6-substituted-quinoline-3-carbaldehyde | Morpholine | DMAP (catalyst) | 2-Morpholinoquinoline-3-carbaldehyde derivatives | nih.gov |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | 4-Nitroaniline | Methanol, Acetic Acid (catalyst), Reflux | 2-((4-Nitrophenyl)amino)-6-methylquinoline-3-carbaldehyde | chemijournal.com |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | N-methylpiperazine | K2CO3 | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

| 2-Chloroquinolines | Piperidine | Various solvents | 2-(Piperidin-1-yl)quinolines | researchgate.net |

Beyond simple amination, the reactivity of the C2-chlorine atom allows for the introduction of a diverse array of functional groups, leading to a wide range of 2-substituted quinoline derivatives. A prominent example is the palladium-catalyzed Sonogashira coupling reaction. nih.gov This reaction, involving terminal alkynes in the presence of a palladium catalyst like [PdCl2(PPh3)2] and a copper(I) co-catalyst, effectively replaces the chlorine atom with an alkynyl group, yielding 2-alkynyl-3-formyl-quinolines. rsc.orgnih.gov These derivatives are themselves versatile intermediates for further cyclization reactions. chim.it

The efficiency and selectivity of nucleophilic substitution at the C2 position can be enhanced through various catalytic strategies. For reactions with amines, catalysts such as dimethylaminopyridine (DMAP) have been employed. nih.gov Acid catalysis is also a known factor in the reaction of chloroquinolines with nucleophiles, although the 2-chloro isomer tends to show a less pronounced acid catalytic effect compared to its 4-chloro counterpart. researchgate.net

Furthermore, cooperative catalysis, combining a metal catalyst like copper(I) iodide with a secondary amine such as pyrrolidine, has been shown to be highly effective for the synthesis of 2-substituted quinolines from related precursors, illustrating the importance of catalytic systems in activating the quinoline core. organic-chemistry.org

Conversion to Other Halogenated Analogs (e.g., Iodination)

The C2-chlorine atom can be exchanged for other halogens through a Finkelstein-type reaction. A notable transformation is the conversion to the corresponding 2-iodoquinoline (B1585599) derivative. This is typically achieved by treating the 2-chloroquinoline-3-carbaldehyde with sodium iodide in a solvent like acetonitrile. researchgate.net The resulting 2-iodoquinolines are often more reactive than their chloro counterparts in certain cross-coupling reactions, making this halogen exchange a strategic step in multi-step syntheses.

Reactivity of the C3-Formyl Group

The aldehyde (formyl) group at the C3 position is a key site for derivatization, primarily through condensation reactions with various nucleophiles containing primary amino groups. These reactions form the basis for constructing a multitude of fused heterocyclic systems and other complex molecules. rsc.org

The formyl group readily reacts with amines and hydrazines to produce the corresponding Schiff bases (imines) or hydrazones. rsc.org For example, condensation with hydrazine (B178648) hydrate (B1144303) yields 2-chloro-3-(hydrazonomethyl)quinoline, which can be further reacted with other aldehydes. rsc.org Similarly, reaction with phenylhydrazine (B124118) can give a Schiff base that undergoes subsequent intramolecular cyclization to form pyrazolo[3,4-b]quinoline systems. rsc.org The reactivity of the formyl group is also central to multicomponent reactions, where it can react with nucleophiles like malononitrile (B47326) in the initial step of a reaction cascade. rsc.org

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | - | Hydrazone | rsc.org |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) | Phenylhydrazine | - | Schiff Base | rsc.org |

| 2-Chloro-3-formylquinolines | 2-Aminoacetophenone | Basic ethanol (B145695) | 2-Aminochalcones | chim.it |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Hydrazides | Acyl Chlorides | Ester derivatives of quinoline | researchgate.net |

Condensation Reactions

The aldehyde group at the C-3 position of 2-chloro-6-ethylquinoline-3-carbaldehyde is a key functional handle for various condensation reactions, facilitating the extension of the molecular framework and the introduction of new functionalities. These reactions are fundamental in creating larger, more complex structures derived from the quinoline core.

Schiff Base Formation with Hydrazines and Anilines

The carbonyl group of this compound readily undergoes condensation with primary amino groups of hydrazines and anilines to form the corresponding Schiff bases (imines). This reaction is a cornerstone in the derivatization of this quinoline system.

The reaction with hydrazine hydrate is a critical step in the synthesis of fused heterocyclic systems. For instance, the condensation of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate leads to the formation of pyrazolo[3,4-b]quinolines. nih.govresearchgate.net This transformation proceeds through an initial Schiff base formation, followed by an intramolecular cyclization.

Similarly, condensation with various substituted anilines yields a range of N-aryl-1-(2-chloro-6-ethylquinolin-3-yl)methanimines. The reaction is typically carried out by refluxing the aldehyde with the respective aniline (B41778) in a suitable solvent, such as ethanol or acetone. nih.gov A Russian patent describes the synthesis of this compound and the subsequent reaction of related 2-chloro-quinoline-3-carbaldehydes with substituted anilines, followed by the reduction of the resulting Schiff bases. google.com

Table 1: Examples of Schiff Base Formation from 2-Chloroquinoline-3-carbaldehyde Analogs

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine (after cyclization) | nih.gov |

| Substituted 2-Chloroquinoline-3-carbaldehydes | Substituted Anilines | N-Aryl-1-(2-chloroquinolin-3-yl)methanimines | google.com |

Claisen-Schmidt Condensation for Chalcone (B49325) Formation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) from an aldehyde and a ketone. In the context of this compound, this reaction provides a pathway to quinolinyl-chalcones, which are valuable intermediates for the synthesis of various heterocyclic compounds.

The reaction involves the base-catalyzed condensation of this compound with an appropriate acetophenone (B1666503) derivative. For example, the condensation of 2-chloro-3-formylquinoline with p-hydroxyacetophenone, 2-acetylpyridine, 2-acetylfuran, or 3-acetylindole (B1664109) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent yields the corresponding quinolinyl-chalcones. researchgate.net These chalcones can then be utilized in subsequent reactions to create more complex fused ring systems. researchgate.netnih.gov

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Product | Reference |

| 2-Chloro-3-formylquinoline | p-Hydroxyacetophenone | (E)-1-(4-Hydroxyphenyl)-3-(2-chloroquinolin-3-yl)prop-2-en-1-one | researchgate.net |

| 2-Chloro-3-formylquinoline | 2-Acetylpyridine | (E)-1-(Pyridin-2-yl)-3-(2-chloroquinolin-3-yl)prop-2-en-1-one | researchgate.net |

| 2-Chloro-3-formylquinoline | 2-Acetylfuran | (E)-1-(Furan-2-yl)-3-(2-chloroquinolin-3-yl)prop-2-en-1-one | researchgate.net |

| 2-Chloro-3-formylquinoline | 3-Acetylindole | (E)-1-(1H-Indol-3-yl)-3-(2-chloroquinolin-3-yl)prop-2-en-1-one | researchgate.net |

Reduction of the Aldehyde Moiety

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, providing another avenue for derivatization and the introduction of new chemical handles.

Formation of Hydroxymethyl Derivatives

The reduction of the aldehyde group to a hydroxymethyl group is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). This reaction converts this compound into (2-chloro-6-ethylquinolin-3-yl)methanol. A similar reduction has been reported for the analogous compound, 2-chloro-6-methylquinoline-3-carbaldehyde, which was reduced to (2-chloro-6-methylquinolin-3-yl)methanol (B187100) using sodium borohydride. google.com The reaction is generally carried out in an alcoholic solvent like methanol or ethanol at room temperature.

Subsequent Halogenation to Chloromethyl Analogs

Cyclization and Annulation Reactions for Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve both the aldehyde and the chloro-substituent, leading to the formation of new rings fused to the quinoline core.

One prominent example is the synthesis of pyrazolo[4,3-c]quinolines . The reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate initially forms a hydrazone, which then undergoes intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the C-2 position of the quinoline ring, displacing the chlorine atom and forming the fused pyrazole (B372694) ring. nih.govresearchgate.netnih.gov

Another important class of fused heterocycles derived from this scaffold are thieno[3,2-b]quinolines . The synthesis of these compounds can be achieved by reacting 2-chloroquinoline-3-carbaldehydes with sulfur-containing reagents. For instance, reaction with ethyl thioglycolate in the presence of a base can lead to the formation of the thieno[3,2-b]quinoline (B14758317) ring system. researchgate.net

Furthermore, a review of the chemistry of 2-chloroquinoline-3-carbaldehydes highlights their utility in constructing a variety of other fused systems. For example, reaction with sodium azide (B81097) in acetic acid can yield tetrazolo[1,5-a]quinolines . nih.gov Additionally, microwave-assisted reactions with acetic acid and sodium acetate (B1210297) can afford pyrano[2,3-b]quinolin-2-ones . nih.gov These examples underscore the versatility of this compound as a building block in heterocyclic chemistry.

Synthesis of Pyrano[2,3-b]quinoline Derivatives

The construction of the pyran ring fused to the quinoline core is a common strategy for creating polycyclic systems. This compound is an ideal precursor for synthesizing 4H-pyrano[2,3-b]quinoline derivatives. This is typically achieved through a one-pot, multi-component domino Knoevenagel–Michael cyclocondensation reaction. researchgate.net

The reaction involves the condensation of this compound with an active methylene (B1212753) compound, such as malononitrile, and a C-H acid like dimedone or 3-methyl-1H-pyrazol-5(4H)-one. researchgate.net The process is often facilitated by an organocatalyst, such as L-proline or cinchonine, in a solvent like ethanol. researchgate.netresearchgate.netnih.gov The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the C-H acid and subsequent intramolecular cyclization and dehydration to yield the final fused pyran system. nih.gov

Table 1: Representative Reaction for Pyrano[2,3-b]quinoline Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| This compound | Malononitrile | Dimedone | L-proline | Dihydrobenzo[b] nih.govchemijournal.comnaphthyridinone derivative |

| This compound | Ethyl Cyanoacetate | 6-Aminouracil | L-proline | Pyrano[2,3-b]quinolinyl-pyrimidine derivative |

| This compound | Malononitrile | 3-Methyl-1H-pyrazol-5(4H)-one | Cinchonine | Dihydropyrazolo-pyrano-[2,3-b]quinoline derivative researchgate.net |

Formation of Pyrazolo[3,4-b]quinoline Analogs

The synthesis of pyrazolo[3,4-b]quinolines from this compound can be accomplished through several reliable methods. The most direct approach involves a condensation reaction with hydrazine or its derivatives, followed by an intramolecular cyclization.

In one common pathway, the aldehyde group of the quinoline reacts with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution, where the terminal amino group of the hydrazone displaces the chlorine atom at the C2 position of the quinoline ring, leading to the fused pyrazole ring. rsc.org

Alternatively, a Schiff base can be formed by condensing the quinoline aldehyde with phenylhydrazine. rsc.org Subsequent heating of this Schiff base, often in a high-boiling solvent like nitrobenzene (B124822) with a catalytic amount of pyridine (B92270), induces intramolecular cyclization to afford the N-phenyl-substituted pyrazolo[3,4-b]quinoline. rsc.org Another route involves converting the aldehyde to a nitrile, which then undergoes cycloaddition with hydrazine hydrate to yield an amino-substituted pyrazolo[3,4-b]quinoline. nih.gov

Derivatization to Tetrazolo[1,5-a]quinoline (B14009986) Systems

A significant transformation of this compound involves its conversion into the fused tetrazolo[1,5-a]quinoline system. This reaction uniquely engages both the C2-chloro and the C3-aldehyde functionalities. The reaction is typically performed by treating the quinoline substrate with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or acetic acid. nih.govsemanticscholar.org

The mechanism involves an initial nucleophilic substitution of the C2-chlorine by the azide ion. This is followed by a ring-chain tautomerization process, where the azido (B1232118) group cyclizes onto the nitrogen of the quinoline ring to form the fused tetrazole ring. nih.gov This synthetic route directly yields 7-ethyltetrazolo[1,5-a]quinoline-4-carbaldehyde, which retains the aldehyde group for further functionalization. nih.govbibliomed.org The use of azidotrimethylsilane (B126382) is also an effective method for this transformation. nih.gov

Construction of Quinolinyl-Furan and Quinolinyl-Pyrazole Derivatives

The aldehyde functionality of this compound serves as a key handle for building various heterocyclic derivatives, including those containing furan (B31954) and pyrazole rings.

Quinolinyl-Pyrazole Derivatives: These can be synthesized via a multi-step sequence. First, a Claisen-Schmidt condensation of this compound with an acetophenone derivative in the presence of a base like sodium hydroxide yields an α,β-unsaturated ketone (a chalcone analog). nih.gov This intermediate then undergoes a cyclocondensation reaction with hydrazinecarbothioamide upon heating in ethanol. This step forms a quinolinyl-pyrazole-1-carbothioamide, effectively constructing the pyrazole ring attached to the quinoline core. nih.gov

Quinolinyl-Furan Derivatives: The synthesis of furan derivatives can be achieved through one-pot multicomponent reactions. For instance, the reaction of this compound with dialkyl acetylenedicarboxylates and an isocyanoalkane provides a direct route to highly substituted furan rings attached to the quinoline scaffold. nih.gov

Application in Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to produce complex molecules, and this compound is an excellent substrate for such processes. semanticscholar.org Its ability to participate in MCRs allows for the rapid construction of diverse and complex heterocyclic scaffolds.

For example, a three-component reaction between this compound, an aniline derivative, and 2-mercaptoacetic acid can be used to synthesize quinolinyl-thiazolidinones. nih.gov In this reaction, which can be performed solvent-free with a catalyst like β-cyclodextrin-SO₃H, a Schiff base is first formed between the quinoline aldehyde and the aniline, which then undergoes cyclization with the mercaptoacetic acid. nih.gov

Another example is the L-proline catalyzed three-component reaction of this compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and a 6-aminopyrimidine-2,4(1H,3H)-dione. This MCR yields complex fused systems such as dihydrobenzo[b]pyrimido nih.govchemijournal.comnaphthyridine-diones. nih.gov These examples highlight the power of using this quinoline aldehyde as a versatile building block in combinatorial chemistry and for the synthesis of intricate molecular architectures.

Structural Characterization and Spectroscopic Analysis of 2 Chloro 6 Ethylquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton, while signal splitting patterns reveal adjacent proton interactions.

A highly characteristic feature in the ¹H NMR spectrum of 2-chloro-6-ethylquinoline-3-carbaldehyde and its analogs is the resonance of the aldehyde proton (-CHO). ijsr.netchemijournal.com This proton is significantly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the aromatic quinoline (B57606) system. Consequently, it appears as a sharp singlet in the far downfield region of the spectrum, typically between δ 10.3 and 11.2 ppm. ijsr.netmdpi.com This distinct signal is often used as a diagnostic marker for the presence of the 3-carbaldehyde group on the quinoline core. ijsr.net For instance, studies on various 6-substituted 2-chloroquinoline-3-carbaldehydes have reported the aldehyde proton signal in a narrow range, confirming its reliability for structural identification. ijsr.netchemijournal.com

| Compound (2-Chloro-3-carbaldehyde-quinoline with substituent at C6) | Solvent | Aldehyde Proton (CHO) Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| Unsubstituted | CDCl₃ | 10.59 | ijsr.net |

| 6-Hydroxy | CDCl₃ | 10.57 | ijsr.net |

| 6-Chloro | CDCl₃ | 10.58 | chemijournal.com |

| 6-Methoxy | DMSO | 11.13 | ijsr.net |

| 6-Nitro | CDCl₃ | 10.5 | chemijournal.com |

The aromatic protons of the this compound ring system exhibit complex signal patterns in the typical aromatic region (δ 7.0–9.0 ppm). ijsr.net The proton at the C4 position (H-4) is particularly noteworthy, appearing as a downfield singlet (around δ 8.7 ppm). ijsr.net Its deshielded nature is attributed to the anisotropic effects of the adjacent aldehyde group and the ring nitrogen. ijsr.net The protons on the benzo-fused ring (H-5, H-7, and H-8) display characteristic splitting patterns such as doublets and multiplets, with their precise chemical shifts influenced by the nature of the substituent at the C6 position. ijsr.net

The aliphatic ethyl group at the C6 position is expected to produce two distinct signals. The methylene (B1212753) protons (-CH₂) would appear as a quartet, deshielded by the adjacent aromatic ring, while the methyl protons (-CH₃) would resonate further upfield as a triplet due to coupling with the methylene protons.

| Proton Position | Observed Chemical Shift Range (δ ppm) in Analogs | Multiplicity | Reference |

|---|---|---|---|

| H-4 | 8.68 - 8.79 | Singlet (s) | ijsr.net |

| H-5 | 7.23 - 8.03 | Singlet (s) or Doublet (d) | ijsr.net |

| H-7 | 7.74 - 8.12 | Triplet (t) or Doublet of Doublets (dd) | ijsr.net |

| H-8 | 7.60 - 8.12 | Doublet (d) | ijsr.net |

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound and its derivatives, the most downfield signal corresponds to the carbonyl carbon of the aldehyde group. chemijournal.com This carbon typically resonates in the range of δ 188–192 ppm, a characteristic region for aldehydes. chemijournal.commdpi.com The carbon atom attached to the chlorine atom (C2) also shows a distinct chemical shift. The remaining carbons of the quinoline ring appear in the aromatic region (δ 110–150 ppm). tsijournals.com

| Compound (2-Chloro-3-carbaldehyde-quinoline with substituent at C6) | Solvent | Aldehyde Carbon (CHO) Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| 6-Chloro | CDCl₃ | 189.49 | chemijournal.com |

| 6-Nitro | CDCl₃ | 189.31 | chemijournal.com |

| 8-Methyl | CDCl₃ | 189.51 | chemijournal.com |

The aldehyde functional group of this compound is a versatile handle for synthesizing various derivatives, such as N-acylhydrazones (NAHs), which have significant chemical and biological interest. rsc.org NMR spectroscopy is an indispensable tool for studying the complex stereochemistry of these derivatives. researchgate.net

N-acylhydrazones can exist as a mixture of stereoisomers in solution due to restricted rotation around the imine (C=N) and amide (C(O)-NH) bonds. bohrium.commdpi.comresearchgate.net This results in two primary forms of isomerism:

Geometric Isomerism: Rotation around the C=N bond gives rise to E and Z isomers. In solution, the less sterically hindered E configuration is generally the preferred geometry. researchgate.netnih.gov

Conformational Isomerism: Slow rotation around the C(O)-NH amide bond leads to two distinct rotational conformers (rotamers): synperiplanar (sp) and antiperiplanar (ap). researchgate.netmdpi.com

The presence of these isomers in equilibrium at room temperature is clearly observable in NMR spectra, where a doubling of specific proton and carbon signals occurs. bohrium.commdpi.com Protons in close proximity to the amide and imine bonds, such as the NH proton, the methine proton (N=CH), and the methylene protons of the linker, exhibit two distinct sets of signals, each corresponding to a different conformer. mdpi.com The ratio of the conformers can be calculated from the integration of these duplicated signals in the ¹H NMR spectrum. mdpi.com For many N-acylhydrazones derived from quinolines, the synperiplanar conformer is found to be more stable and thus more abundant in DMSO-d₆ solution. bohrium.commdpi.com

| Proton Signal | Conformer 1 (ap) Chemical Shift (δ ppm) | Conformer 2 (sp) Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| -CH₂- | 5.35 | 5.75 | mdpi.com |

| N=CH | 8.28 | 8.06 | mdpi.com |

| NH | 11.88 | 11.75 | mdpi.com |

Data based on a representative N'-benzylidene-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide derivative in DMSO-d₆. mdpi.com

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. The analysis of this compound and its analogues reveals characteristic absorption bands that correspond to the vibrations of specific bonds within their structures. While a complete spectrum for the title compound is not detailed in the available literature, the expected frequencies can be reliably determined by examining its structural components and data from closely related compounds. ijsr.netchemijournal.comresearchgate.net

Identification of Key Functional Groups

The structure of this compound contains several key functional groups, including a carbonyl group (C=O) from the aldehyde, a carbon-chlorine bond (C-Cl), and carbon-nitrogen double bonds (C=N) within the quinoline ring system. Each of these groups produces a distinct signal in the IR spectrum.

The aldehyde functional group at the C-3 position of the quinoline ring is a prominent feature. The stretching vibration of the carbonyl (C=O) bond in aromatic aldehydes typically results in a strong absorption band. Conjugation with the quinoline ring system influences the frequency of this vibration, generally lowering it to the 1710–1685 cm⁻¹ range. Spectroscopic data from various 6-substituted 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives confirm this expectation, with C=O stretching frequencies observed between 1636 and 1713 cm⁻¹. ijsr.net For instance, the unsubstituted 2-chloroquinoline-3-carbaldehyde shows a C=O band at 1690 cm⁻¹. ijsr.net Based on these analogues, the C=O stretching vibration for this compound is anticipated to appear strongly in this region.

Table 1: Carbonyl (C=O) Stretching Frequencies in 2-Chloroquinoline-3-carbaldehyde Derivatives

| Compound | C=O Stretching Frequency (cm⁻¹) |

|---|---|

| 2-chloroquinoline-3-carbaldehyde | 1690 ijsr.net |

| 2-chloro-6-methylquinoline-3-carbaldehyde | 1690 researchgate.net |

| 2,6-dichloroquinoline-3-carbaldehyde | 1697 ijsr.net |

| 2-chloro-6-hydroxyquinoline-3-carbaldehyde | 1713 ijsr.net |

This table is interactive and can be sorted by column.

The stretching vibration of the carbon-chlorine (C-Cl) bond is characteristic of halogenated organic compounds. For aryl chlorides, this absorption band is typically found in the fingerprint region of the IR spectrum. In derivatives of 2-chloroquinoline, the C-Cl stretch has been identified in the range of 770–776 cm⁻¹. chemijournal.com This specific frequency is a reliable indicator of the chloro-substitution at the C-2 position of the quinoline core.

The quinoline ring itself is an aromatic heterocyclic system containing a carbon-nitrogen double bond (C=N). The stretching vibrations of the C=N and C=C bonds within the aromatic framework typically appear in the 1650–1500 cm⁻¹ region. In the spectrum of 2,6-dichloro-3-formyl quinoline, a peak observed at 1628 cm⁻¹ is attributed to the C=N stretching vibration. chemijournal.com Similar absorptions are expected for this compound, confirming the integrity of the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

Molecular Weight Validation and Fragmentation Analysis

The molecular formula for this compound is C₁₂H₁₀ClNO. scbt.comnih.gov This corresponds to a calculated molecular weight of approximately 219.67 g/mol . scbt.comnih.gov In mass spectrometry, this would be observed as the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as two peaks: an M⁺ peak and an M+2 peak, with a characteristic intensity ratio of approximately 3:1.

While a specific experimental mass spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of related chemical structures. Key fragmentation processes for quinoline derivatives include the loss of small molecules or radicals from the parent ion. chempap.orgcdnsciencepub.com

Potential fragmentation pathways for this compound include:

Loss of a methyl radical ([M-15]⁺): Fragmentation of the ethyl group at the C-6 position can lead to the loss of a methyl radical (•CH₃).

Loss of the formyl radical ([M-29]⁺): Cleavage of the aldehyde group can result in the loss of a formyl radical (•CHO).

Loss of a chlorine atom ([M-35]⁺): The carbon-chlorine bond can break, leading to the loss of a chlorine radical (•Cl).

Loss of hydrogen cyanide ([M-HCN]⁺): A characteristic fragmentation for quinoline and its derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule from the heterocyclic ring. chempap.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | m/z (for ³⁵Cl) |

|---|---|---|

| [C₁₂H₁₀ClNO]⁺ | (Molecular Ion) | 219 |

| [C₁₁H₇ClNO]⁺ | •CH₃ | 204 |

| [C₁₁H₁₀ClN]⁺ | •CHO | 190 |

| [C₁₂H₁₀NO]⁺ | •Cl | 184 |

This table is interactive and can be sorted by column.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a unique elemental formula. For the 2-chloro-6-substituted-quinoline-3-carbaldehyde series, this method is crucial for confirming their identity and purity.

While specific HRMS data for this compound is not reported in the available literature, the expected theoretical values for its analogs highlight the precision of this technique. The calculated exact masses provide a benchmark for experimental verification.

Table 1: Calculated Exact Masses for 2-Chloro-6-substituted-quinoline-3-carbaldehyde Analogs

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| 2-Chloro-6-methylquinoline-3-carbaldehyde | C11H8ClNO | 205.02944 |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) | C11H8ClNO2 | 221.02436 |

| This compound | C12H10ClNO | 219.04509 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of organic molecules, allowing for their detection as protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This method has been successfully employed in the characterization of various derivatives synthesized from 2-chloroquinoline-3-carbaldehydes.

In a study focused on novel ester derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde, ESI-MS was used to confirm the mass of the synthesized products. researchgate.net For example, the analysis of 4-{2-[(2-chloro-6-methylquinolin-3-yl)methylidene]hydrazine carbonyl}phenyl propionate (B1217596) (C₂₁H₁₈ClN₃O₃) showed a protonated molecular ion peak [M+H]⁺ at m/z 396.11, which corresponds well with its calculated mass of 395.83. researchgate.net This application underscores the utility of ESI-MS in verifying the successful synthesis and structural integrity of compounds derived from the 2-chloroquinoline-3-carbaldehyde scaffold. researchgate.net

X-ray Crystallography

Determination of Molecular Geometry and Conformation

The crystallographic data for the 6-methyl and 6-methoxy analogs provide a solid foundation for understanding the molecular geometry and conformation of the this compound system.

Planarity of the Quinoline Ring System

A key structural feature of these compounds is the quinoline ring system, which is composed of fused benzene (B151609) and pyridine (B92270) rings. X-ray diffraction studies confirm that this fused-ring system is nearly planar. nih.govresearchgate.net The degree of planarity is typically quantified by the root-mean-square (r.m.s.) deviation of the atoms from the mean plane of the ring system.

Table 2: Planarity of the Quinoline Ring in 2-Chloro-6-substituted-quinoline-3-carbaldehyde Analogs

| Compound | R.M.S. Deviation (Å) | Reference |

|---|---|---|

| 2-Chloro-6-methylquinoline-3-carbaldehyde | 0.013 | nih.govresearchgate.net |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 0.0095 | researchgate.netnih.gov |

The small r.m.s. deviation values indicate a high degree of planarity for the quinolinyl fused-ring in both analogs. nih.govresearchgate.netresearchgate.netnih.gov

Torsion Angles of the Formyl Group

The orientation of the formyl (-CHO) group relative to the quinoline plane is another important conformational detail revealed by X-ray crystallography. In both the 6-methyl and 6-methoxy analogs, the formyl group is found to be slightly twisted out of the plane of the fused ring system. nih.govresearchgate.net This deviation is described by the relevant torsion angles.

Table 3: Key Torsion Angles of the Formyl Group in 2-Chloro-6-substituted-quinoline-3-carbaldehyde Analogs

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| 2-Chloro-6-methylquinoline-3-carbaldehyde | C(2)–C(3)–C(10)–O(1) | 13.5 (4) | nih.govresearchgate.net |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C(2)–C(3)–C(10)–O(1) | -2.4 (3) | researchgate.netnih.gov |

| C(4)–C(3)–C(10)–O(1) | 175.9 (2) |

These values confirm a slight but definite non-coplanarity of the aldehyde group with the aromatic ring system, a common feature that can influence intermolecular interactions and crystal packing. nih.govresearchgate.netresearchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice is governed by various non-covalent intermolecular interactions. In the broader family of quinoline derivatives, interactions such as π–π stacking and C–H⋯π contacts are significant in stabilizing the crystal packing. researchgate.netnih.gov For instance, in the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, a closely related derivative, molecules interact via aromatic π–π stacking with centroid-centroid separations as short as 3.6774 (9) Å, which helps generate sheets in the crystal lattice. nih.gov Similarly, other related quinoline structures are stabilized by combinations of C—H⋯N hydrogen bonds, C–H⋯π interactions, and π–π stacking. researchgate.net These types of interactions are anticipated to play a crucial role in the crystal packing of this compound.

Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking interactions are crucial non-covalent forces in the crystal packing of aromatic compounds, including quinoline derivatives. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the crystal structure of the related compound, 2-Chloro-6-methylquinoline-3-carbaldehyde, significant π-π stacking interactions are observed, which help to stabilize the molecular arrangement. researchgate.net

The crystal packing of this analog is characterized by interactions between the quinoline rings of adjacent molecules. researchgate.net These interactions are quantified by the distance between the centroids of the aromatic rings. Analysis of the crystal structure reveals centroid-centroid distances of 3.7869 (8) Å and 3.8490 (8) Å, indicative of effective π-π stacking. researchgate.net In another related derivative, the centroid-centroid distance is reported as 3.5913 (8) Å. researchgate.net These distances are typical for stabilizing π-π interactions, contributing significantly to the cohesion of the crystal lattice.

Table 1: Pi-Pi Stacking Parameters for 2-Chloro-6-methylquinoline-3-carbaldehyde Derivatives

| Interaction Type | Centroid-Centroid Distance (Å) |

|---|---|

| Quinoline Ring 1 ↔ Quinoline Ring 2 | 3.7869 (8) researchgate.net |

| Quinoline Ring 1 ↔ Quinoline Ring 3 | 3.8490 (8) researchgate.net |

| Quinoline Ring (related derivative) | 3.5913 (8) researchgate.net |

Weak C-H...Pi Contacts

In addition to π-π stacking, weak C-H...π contacts play a significant role in the crystal structure of quinoline derivatives. These interactions are a type of hydrogen bond where a C-H group acts as the hydrogen donor and the π-electron system of an aromatic ring acts as the acceptor.

In the crystal structure of 2-Chloro-6-methylquinoline-3-carbaldehyde, weak C-H...π contacts are observed between molecules, further consolidating the crystal packing. researchgate.net These interactions, along with π-π stacking, create a robust three-dimensional network. The presence of such contacts is a common feature in the crystal engineering of aromatic compounds, contributing to the stability and specific orientation of molecules within the crystal. researchgate.net

Hydrogen Bonding Networks

Hydrogen bonding is a predominant intermolecular force that directs the assembly of molecules in the solid state. While classical strong hydrogen bonds (e.g., O-H...O or N-H...O) are often the primary focus, weaker C-H...X (where X is an electronegative atom like N or O) hydrogen bonds can also be structurally significant.

Absolute Structure Determination (Flack Parameter)

The determination of the absolute structure is a critical aspect of crystallography for non-centrosymmetric crystals, particularly for chiral molecules. The Flack parameter, x, is a powerful tool used in single-crystal X-ray diffraction to establish the absolute configuration of a molecule. wikipedia.orged.ac.uk This parameter is refined against the diffraction data and indicates whether the determined structure is correct or if its mirror image (the inverted structure) is the true form. wikipedia.org

The Flack parameter is derived from the anomalous dispersion effect, where the scattering intensities of Friedel pairs (reflections hkl and -h-k-l) are not identical. wikipedia.org The value of the Flack parameter ranges from 0 to 1. ed.ac.uk

A value close to 0 (with a small standard uncertainty) indicates that the assigned absolute structure is correct. wikipedia.org

A value close to 1 suggests that the inverted structure is correct. wikipedia.org

A value around 0.5 may imply that the crystal is a racemic twin. wikipedia.org

In the crystallographic study of 2-Chloro-6-methylquinoline-3-carbaldehyde, the absolute structure was determined using 990 Friedel pairs. researchgate.netnih.gov The refined Flack parameter was found to be 0.02 (6) . researchgate.netnih.gov This value, being very close to zero, confirms with high confidence that the determined absolute structure is correct. wikipedia.orgnih.gov

Table 2: Crystallographic Data for 2-Chloro-6-methylquinoline-3-carbaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈ClNO nih.gov |

| Molecular Weight | 205.63 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | Pc researchgate.net |

| a (Å) | 5.944 (1) nih.gov |

| b (Å) | 3.9210 (19) nih.gov |

| c (Å) | 20.390 (2) nih.gov |

| β (°) | 101.377 (15) nih.gov |

| Volume (ų) | 465.9 (2) nih.gov |

| Z | 2 nih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to calculate molecular properties. Recent studies on various quinoline (B57606) derivatives have successfully utilized DFT to analyze their properties. nih.govrsc.org

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides a stable, low-energy structure for the molecule in its ground or excited states.

For the ground state of 2-Chloro-6-ethylquinoline-3-carbaldehyde, the geometry is expected to be similar to its methyl analog, 2-chloro-6-methylquinoline-3-carbaldehyde. X-ray crystallography studies on the methyl analog reveal that the quinolinyl fused-ring system is nearly planar. nih.govresearchgate.net However, the formyl (aldehyde) group is typically found to be slightly twisted out of this plane. In one study, the C—C—C—O torsion angle for the methyl analog was reported as 13.5 (4)°. nih.govresearchgate.net This slight deviation from planarity is a common feature in such structures. Optimization of excited-state geometries is also crucial for understanding the changes a molecule undergoes after absorbing light. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C11H8ClNO |

| Molecular Weight (g/mol) | 205.63 |

| Crystal System | Monoclinic |

| Quinoline Ring System R.M.S. Deviation (Å) | 0.013 |

| C—C—C—O Torsion Angle (°) | 13.5 (4) |

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of conformational flexibility is the rotation of the aldehyde group relative to the quinoline ring.

This rotation gives rise to two primary planar conformers, often referred to as syn and anti (or cis and trans). The syn conformation occurs when the aldehyde's oxygen atom is oriented toward the nitrogen atom of the quinoline ring, while the anti conformation has the oxygen pointing away. Studies on the related compound 2-chloroquinoline-3-carbaldehyde (B1585622) have shown that these two conformers are nearly isoenergetic, meaning they have very similar energy levels. mdpi.com Computational analysis can determine the relative energies of these conformers and the energy barrier for their interconversion, providing insight into the molecule's dynamic behavior in different environments.

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. This is achieved by calculating the second derivatives of the energy with respect to atomic positions at an optimized geometry. The results serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to assign specific vibrational modes to experimentally observed spectral peaks. researchgate.net

For this compound, DFT calculations would predict characteristic frequencies for its functional groups. These theoretical spectra can be compared with experimental FT-IR data to validate the calculated structure.

| Vibrational Mode | Typical Frequency Range (cm-1) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the quinoline ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Stretching of C-H bonds in the ethyl group. |

| C=O Stretch (Aldehyde) | 1740-1720 | Stretching of the carbonyl double bond. |

| C=C/C=N Stretch (Ring) | 1650-1450 | Vibrations of the quinoline ring framework. |

| C-Cl Stretch | 800-600 | Stretching of the carbon-chlorine bond. |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. nih.govrsc.org It is the most common method for predicting the electronic absorption spectra (UV-Vis) of medium to large-sized molecules.

TD-DFT calculations provide two key pieces of information for understanding a molecule's UV-Vis spectrum: electronic transition energies and oscillator strengths. The transition energy corresponds to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one, which dictates the wavelength (color) of light absorbed. The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring, which relates to the intensity of the absorption peak. researchgate.net

Calculations on similar quinoline systems show that the primary electronic transitions in the near-UV and visible regions are typically π→π* transitions, involving the promotion of electrons within the aromatic system. researchgate.net

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 355 | 0.25 | HOMO → LUMO |

| S0 → S2 | 320 | 0.18 | HOMO-1 → LUMO |

| S0 → S3 | 295 | 0.45 | HOMO → LUMO+1 |

Note: This table is illustrative and does not represent experimentally verified data.

The electronic transition energies and oscillator strengths obtained from TD-DFT calculations can be used to simulate a theoretical UV-Vis absorption spectrum. This is typically done by plotting each transition as a Gaussian or Lorentzian function, where the position is determined by the transition energy and the area is proportional to the oscillator strength.

The resulting simulated spectrum provides a visual representation of the molecule's predicted absorption profile. This theoretical spectrum can then be compared directly with an experimentally measured spectrum to assess the accuracy of the computational method and to aid in the interpretation of the experimental data. DFT and TD-DFT methods have been shown to yield absorption spectra that are in good agreement with experimental results for a variety of quinoline derivatives. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are key to understanding a molecule's electronic behavior.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's ionization potential and its propensity to react with electrophiles. youtube.com In computational studies of the analogue 2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC), the HOMO is primarily localized over the quinoline ring system. dergipark.org.tr This delocalization across the fused benzene (B151609) and pyridine (B92270) rings is characteristic of aromatic systems, indicating that this region is electron-rich and represents the primary site for electrophilic attack. The energy of the HOMO is a critical parameter in determining the molecule's electron-donating ability.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital devoid of electrons and is responsible for a molecule's ability to act as an electron acceptor. youtube.com Its energy is related to the electron affinity, and it dictates where a nucleophilic attack is most likely to occur. For the analogue ClMQC, the LUMO orbitals are reported to be localized over the entire molecule, including the quinoline rings and the substituent groups. dergipark.org.tr This distribution suggests that the molecule has several potential sites for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. For the two conformers (trans and cis) of ClMQC, the HOMO-LUMO energy gaps were calculated to be 3.75 eV and 3.84 eV, respectively. dergipark.org.tr These values suggest a high degree of stability.

| Conformer | HOMO-LUMO Energy Gap (eV) | Excitation Energy (S0→S2) (eV) |

|---|---|---|

| Trans | 3.75 | 3.75 |

| Cis | 3.84 | 3.84 |

Influence of Substituents on Orbital Shape and Extension

Substituents on a core molecular structure can significantly alter the energy levels and distribution of frontier orbitals. rsc.org In the case of this compound, three key substituents are present on the quinoline core: a chloro group at position 2, a carbaldehyde (formyl) group at position 3, and an ethyl group at position 6.

Chloro Group: As an electron-withdrawing group, the chlorine atom at the C2 position is expected to lower the energy of both the HOMO and LUMO. Its presence contributes to the electrophilic character of the pyridine ring.

Carbaldehyde Group: The formyl group (-CHO) is also strongly electron-withdrawing. It significantly impacts the electronic distribution, particularly of the LUMO, making the adjacent carbon atom a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Identification of Electrostatic Potential Distribution

The MEP surface provides a clear picture of the electron density distribution. In computational studies of the analogue 2-Chloro-7-methylquinoline-3-carbaldehyde, the MEP surface reveals distinct regions of varying electrostatic potential. dergi-fytronix.com

Negative Potential Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For quinoline derivatives, the most negative potential is typically located around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, due to the high electronegativity of these atoms. dergi-fytronix.com

Positive Potential Regions (Blue): These are electron-deficient regions, indicating the sites for potential nucleophilic attack. These are generally found around the hydrogen atoms and near the carbon atom of the carbaldehyde group.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the non-polar carbon framework of the benzene ring.

Prediction of Chemically Active Sites

The MEP analysis directly informs the prediction of chemically active sites:

Electrophilic Attack: The regions of negative potential, specifically the nitrogen atom in the quinoline ring and the oxygen atom of the formyl group, are identified as the most probable sites for electrophilic attack. dergi-fytronix.com

Nucleophilic Attack: The regions of positive potential highlight the areas prone to nucleophilic attack. The carbon atom of the carbaldehyde group is a primary site for such reactions, a common reactivity pattern for aldehydes. The hydrogen atoms of the ethyl group and the aromatic ring also exhibit positive potential. dergi-fytronix.com

The polarization of the molecule, indicated by a high dipole moment, is also a key finding from these computational studies. The analogue 2-Chloro-7-methylquinoline-3-carbaldehyde was found to have a significant dipole moment, confirming a notable separation of charge within the molecule. dergi-fytronix.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. This analysis provides a detailed picture of the electron density distribution in atomic and bonding orbitals, offering insights into molecular stability.

Key findings from NBO analysis on similar quinoline structures indicate that the lone pairs on the nitrogen and oxygen atoms act as significant electron donors. The primary acceptor orbitals are the antibonding π* orbitals of the quinoline ring system. The delocalization of electron density from these lone pairs to the ring's antibonding orbitals contributes significantly to the stability of the molecule. dergi-fytronix.comwisc.edu

Table 1: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N13 | π* (C4-C9) | ~25.5 | n → π |

| LP (1) N13 | π (C2-C3) | ~18.2 | n → π |

| LP (2) O15 | π (C3-C14) | ~30.8 | n → π |

| π (C5-C10) | π (C3-C4) | ~20.1 | π → π |

| π (C7-C8) | π (C5-C10) | ~19.7 | π → π* |

| Note: This data is representative and based on analyses of similar quinoline derivatives. Actual values for this compound would require specific calculations. |

Advanced Computational Investigations

Further computational studies, including noncovalent interaction analysis, Hirshfeld surface analysis, and calculations of nonlinear optical and thermodynamic properties, provide a comprehensive understanding of the molecule's behavior.

Noncovalent Interactions Analysis

Noncovalent interactions (NCIs) are crucial in determining the crystal packing and supramolecular architecture of molecular solids. These interactions, though weaker than covalent bonds, collectively govern the physical properties of the material. Analysis of NCIs, often performed using tools like the Reduced Density Gradient (RDG), reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

For aromatic systems like this compound, the most significant noncovalent interactions typically include:

π-π Stacking: Interactions between the electron-rich quinoline ring systems of adjacent molecules. These are often offset to minimize repulsion. nih.gov

Hydrogen Bonds: Although the primary molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions can occur, linking molecules into larger assemblies. researchgate.net

Halogen Bonds: The chlorine atom can participate in C-Cl···π or C-Cl···N interactions, further stabilizing the crystal lattice.

Visualizing these interactions provides a clear map of the forces that hold the molecules together in the solid state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can identify and analyze the nature and extent of intermolecular contacts.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | 35 - 50% | Represents the most frequent, though weak, van der Waals interactions. nih.govnih.gov |

| C···H / H···C | 15 - 35% | Indicates interactions involving the aromatic framework. nih.gov |

| Cl···H / H···Cl | 10 - 16% | Highlights the role of the chlorine substituent in crystal packing. nih.govnih.gov |

| O···H / H···O | ~10% | Corresponds to weak hydrogen bonds involving the carbaldehyde oxygen. nih.gov |

| C···C | 3 - 8% | Suggests the presence of π-π stacking interactions. nih.govnih.gov |

| N···H / H···N | ~9% | Points to interactions with the quinoline nitrogen. nih.gov |

| Note: This data is compiled from studies on analogous chloro-quinoline structures and serves as a likely representation for this compound. |

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with large dipole moments, extended π-conjugation, and strong electron donor-acceptor groups often exhibit significant NLO properties.

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the NLO properties of new materials. Key parameters calculated include the first hyperpolarizability (β) and the third-order hyperpolarizability (γ). Quinoline derivatives, with their inherent charge asymmetry and conjugated system, are promising candidates for NLO materials. The presence of the electron-withdrawing chloro and carbaldehyde groups and the electron-donating ethyl group can enhance the intramolecular charge transfer, potentially leading to a large NLO response. rsc.org

Table 3: Theoretical NLO Parameters (Hypothetical)

| Parameter | Symbol | Description | Predicted Significance |

| Dipole Moment | µ | Measures the overall polarity of the molecule. | Moderate to High |

| Average Polarizability | α | Indicates the linear response to an electric field. | High |

| First Hyperpolarizability | β | Governs second-harmonic generation. | Potentially Significant |

| Second Hyperpolarizability | γ | Relates to third-harmonic generation and other third-order effects. | Potentially Significant |

| Note: These predictions are based on the structural features of the molecule. Actual values require specific DFT calculations. |

Thermodynamic Property Calculations

Computational methods can be used to predict the thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). These calculations are often performed for the ideal gas state and provide valuable data where experimental measurements are unavailable or difficult to obtain.

For a related compound, 2,6-dimethylquinoline, thermodynamic properties have been derived using a combination of experimental techniques and computational calculations at the B3LYP/6-31+G(d,p) level of theory. nist.gov The results from such calculations, including heat capacity (Cp), entropy, and enthalpy, show good agreement with experimental data, validating the computational approach. nist.gov Similar calculations for this compound would provide fundamental data on its stability and reactivity under various temperature conditions.

Table 4: Calculated Ideal Gas Thermodynamic Properties at 298.15 K (Representative)

| Property | Symbol | Unit | Representative Value |

| Standard Molar Enthalpy of Formation | ΔfH° | kJ/mol | Value requires specific calculation |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | kJ/mol | Value requires specific calculation |

| Standard Molar Entropy | S° | J/(mol·K) | ~450 - 500 |

| Molar Heat Capacity at Constant Pressure | Cp | J/(mol·K) | ~200 - 250 |

| Note: The representative ranges for S° and Cp are estimated based on the molecular complexity and data from similar structures like dimethylquinolines. nist.gov |

Advanced Synthetic Applications of 2 Chloro 6 Ethylquinoline 3 Carbaldehyde As a Precursor

Synthesis of Diverse Heterocyclic Systems

The unique structural features of 2-chloro-6-ethylquinoline-3-carbaldehyde make it an ideal starting material for the synthesis of various heterocyclic systems. The presence of both an electrophilic aldehyde carbon and a quinoline (B57606) ring system susceptible to nucleophilic substitution at the C2 position (bearing the chloro group) provides multiple reaction pathways for cyclization and annulation reactions.

Quinoline-Fused Heterocycles

2-Chloroquinoline-3-carbaldehydes are extensively used to construct quinoline-fused heterocyclic systems. These reactions often proceed through an initial condensation or substitution reaction followed by an intramolecular cyclization.

One common strategy involves the condensation of the aldehyde group with a suitable binucleophile. For instance, condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields a Schiff base intermediate. rsc.org This intermediate, upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270), undergoes intramolecular cyclization to afford 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org Similarly, reaction with hydrazine (B178648) hydrate (B1144303) followed by treatment with sodium azide (B81097) in acetic acid can lead to the formation of tetrazolo[1,5-a]quinoline (B14009986) derivatives. nih.gov

Another approach involves the reaction with active methylene (B1212753) compounds. The Knoevenagel condensation of 2-chloroquinoline-3-carbaldehydes with various active methylene compounds, followed by an intramolecular cyclization, provides access to a range of fused systems like pyrano[2,3-b]quinolines. researchgate.net

Table 1: Examples of Quinoline-Fused Heterocycles from 2-Chloroquinoline-3-carbaldehyde (B1585622) Analogs

| Starting Analog | Reagent(s) | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 1. Phenylhydrazine 2. Heat, Pyridine/Nitrobenzene | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Sodium azide in acetic acid | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) | Pyrano[2,3-b]quinoline derivatives | researchgate.net |

Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic compounds (PAHs) and related fused systems from 2-chloroquinoline-3-carbaldehydes often leverages the reactivity of both the aldehyde and the chloro-substituent. These reactions can create extended π-conjugated systems. researchgate.net

For example, multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes can lead to highly substituted, fused polycyclic structures. A reaction with 5,5-dimethylcyclohexane-1,3-dione (B117516) and 6-amino-pyrimidine-2,4(1H,3H)-diones in the presence of L-proline results in the formation of dihydrobenzo[b]pyrimido nih.govsigmaaldrich.comnaphthyridine-2,4(1H,3H)-diones. rsc.org Similarly, reacting the quinoline aldehyde with 4-hydroxy-2H-chromen-2-one and substituted anilines can yield complex tetrahydrodibenzo[b,g] nih.govsigmaaldrich.comnaphthyridinones. rsc.org

Role in Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials. 2-Chloroquinoline-3-carbaldehydes have proven to be exceptionally useful substrates for the development of novel MCRs. rsc.orgchemijournal.com

A notable example is the one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, a cyclic active methylene compound, and a catalyst like DABCO to construct highly substituted quinoline scaffolds. researchgate.net Another significant MCR involves the reaction of 2-chloroquinoline-3-carbaldehydes, heteroaromatic amidines, and alkyl isocyanides to produce 2-chloro-quinoline-based imidazopyridines and imidazothiazoles. researchgate.net

Furthermore, L-proline catalyzed one-pot reactions of 2-chloro-3-formylquinolines with compounds like 6-aminopyrimidine-2,4(1H,3H)-dione and 5-methyl-2,4-dihydro-3H-pyrazol-3-one have been developed to synthesize complex pyrazolopyrano-quinolinyl-pyrimidines. rsc.org These MCRs offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries from readily available starting materials. researchgate.net

Precursor for Specific Chemotypes

Beyond the synthesis of fused systems, this compound is a key precursor for accessing specific classes of chemical compounds for further research and development.

Synthesis of Novel Heterocyclic Analogs for Broader Research

The reactivity of the aldehyde and chloro groups allows for the synthesis of a wide variety of heterocyclic analogs. The aldehyde can be converted into other functional groups, which then serve as handles for further diversification. nih.govchemijournal.com

For instance, the aldehyde can be condensed with hydroxylamine (B1172632) to form an oxime, which can then be converted to a nitrile (2-chloro-3-cyanoquinoline). nih.gov This nitrile can be reduced to an aminomethyl group, providing a different reactive site on the quinoline core. nih.gov Condensation of the aldehyde with various anilines or hydrazines produces a diverse library of Schiff bases, which are valuable intermediates themselves or can be the final target compounds. chemijournal.com

Table 2: Synthesis of Heterocyclic Analogs from 2-Chloroquinoline-3-carbaldehydes

| Starting Material | Reagent(s) | Product Chemotype | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | 1. Hydroxylamine hydrochloride 2. Thionyl chloride/DMF | 2-Chloro-3-cyanoquinoline | nih.gov |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Schiff Bases (Imines) | chemijournal.com |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine, then Thioglycolic acid | 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Dialkyl but-2-ynedioates and Isocyanides | Quinolinyl-furan-3,4-dicarboxylates | nih.gov |

Chemical Modifications for Structure-Activity Relationship Studies (excluding biological activity discussion)

For structure-activity relationship (SAR) studies, systematic modification of a lead compound is necessary to understand how different parts of the molecule contribute to its properties. This compound is an excellent scaffold for such studies due to its multiple points for modification.

Modification at the 2-position: The chlorine atom at the C2 position is a good leaving group and can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides). For example, heating 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) and potassium carbonate results in the substitution of the chlorine atom to yield 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov

Modification of the aldehyde group: The formyl group can undergo a wide range of transformations. It can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into various C-C or C-N bonds via reactions like Wittig, Horner-Wadsworth-Emmons, or reductive amination. nih.gov For example, Schiff base formation with subsequent reduction using sodium borohydride (B1222165) is a common strategy to introduce substituted aminomethyl groups at the 3-position. nih.gov

Modification of the quinoline ring: While the core ring is generally stable, the Vilsmeier-Haack synthesis of the precursor itself allows for variation. Starting from different substituted acetanilides (e.g., N-(p-tolyl)acetamide or N-(4-anisyl)acetamide), one can synthesize analogs with various substituents (like methyl or methoxy) at different positions on the benzene (B151609) portion of the quinoline ring system, such as the 6, 7, or 8 positions. nih.govnih.gov This allows for a systematic exploration of the electronic and steric effects of substituents on the quinoline core.

These modifications enable the generation of a focused library of compounds, which is essential for systematic SAR investigations.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-6-ethylquinoline-3-carbaldehyde, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation or modified protocols using phosphorus pentachloride (PCl₅) as a catalyst. For example, Romero et al. demonstrated that refluxing 2-chloroquinoline derivatives with POCl₃ and DMF under anhydrous conditions yields carbaldehydes . Optimization includes controlling reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 substrate:DMF). Post-synthesis, purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor progress by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via melting point analysis (compare to literature values, e.g., 138–141°C for analogous derivatives) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show characteristic aldehyde proton resonance at δ 10.2–10.5 ppm, with splitting patterns reflecting adjacent substituents (e.g., ethyl group δ 1.4–1.6 ppm for CH₃, δ 2.8–3.1 ppm for CH₂) .

- IR : Confirm aldehyde C=O stretch at ~1680–1700 cm⁻¹ and C-Cl absorption at 750–800 cm⁻¹ .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguish 6-ethyl vs. 8-methyl isomers) by comparing experimental bond lengths and angles with reported quinoline-carbaldehyde structures .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and crystallographic results during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- If NMR suggests multiple tautomers (e.g., keto-enol forms), perform variable-temperature NMR or use deuterated solvents to stabilize dominant conformers .

- Compare X-ray-derived torsion angles (e.g., C3-CHO vs. C6-ethyl groups) with computational models (DFT-optimized geometries) to identify steric or electronic biases .

- For ambiguous NOESY correlations, use high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out isomeric impurities .

Q. What experimental and computational strategies are effective in probing the electronic effects of substituents on the reactivity of this compound?

- Methodological Answer :

- Experimental : Conduct Hammett studies by synthesizing derivatives with varying substituents (e.g., -OCH₃, -NO₂) at the 6-position. Measure reaction rates in nucleophilic additions (e.g., with hydrazines) to establish σ⁻ values .

- Computational : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic attack sites or natural bond orbital (NBO) charges to predict regioselectivity . Validate with experimental outcomes (e.g., product ratios from GC-MS) .

Q. How should researchers design experiments to address batch-to-batch variability in halogenated quinoline-carbaldehyde synthesis?

- Methodological Answer :

- Process Control : Implement in-situ FTIR monitoring to track aldehyde formation and minimize side reactions (e.g., over-chlorination) .

- Statistical DOE : Use factorial designs to test variables (temperature, catalyst loading) and identify critical factors via ANOVA .

- Quality Metrics : Enforce strict QC criteria (e.g., ≥95% HPLC purity, melting point within 2°C of literature values) and document deviations in batch records .

Q. What methodologies are recommended for studying the stability and degradation pathways of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to stress conditions (heat: 60°C, humidity: 75% RH, light: UV-A/B) and analyze degradation products via LC-MS/MS. Identify major impurities (e.g., oxidation to carboxylic acids) and propose pathways .

- Kinetic Modeling : Determine shelf life using Arrhenius plots (accelerated stability studies at 40–80°C) and validate with real-time data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.